molecular formula C7H10ClNO B14169526 5-Tert-butyl-2-chlorooxazole CAS No. 1060816-25-2

5-Tert-butyl-2-chlorooxazole

Cat. No.: B14169526
CAS No.: 1060816-25-2
M. Wt: 159.61 g/mol
InChI Key: BPAHMQKXCJCJRN-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-chlorooxazole is a heterocyclic organic compound that features an oxazole ring substituted with a tert-butyl group at the 5-position and a chlorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-chlorooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of tert-butyl-substituted acetylenes with chlorinated oximes, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of catalysts such as copper(I) chloride and bases like triethylamine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-chlorooxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include substituted oxazoles, oxazole derivatives with different functional groups, and complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-chlorooxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole

Uniqueness

5-Tert-butyl-2-chlorooxazole is unique due to the presence of both a tert-butyl group and a chlorine atom, which impart distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

1060816-25-2

Molecular Formula

C7H10ClNO

Molecular Weight

159.61 g/mol

IUPAC Name

5-tert-butyl-2-chloro-1,3-oxazole

InChI

InChI=1S/C7H10ClNO/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3

InChI Key

BPAHMQKXCJCJRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(O1)Cl

Origin of Product

United States

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